2-Iodosylbenzene-1,4-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

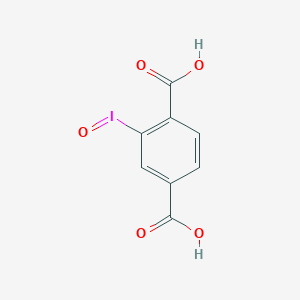

2-Iodosylbenzene-1,4-dicarboxylic acid, also known as 2-iodosylterephthalic acid, is an organoiodine compound with the molecular formula C8H5IO5 and a molecular weight of 308.03 g/mol . This compound is characterized by the presence of an iodosyl group (-IO) attached to a benzene ring substituted with two carboxylic acid groups at the 1 and 4 positions . It is a colorless solid that is used primarily in research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Iodosylbenzene-1,4-dicarboxylic acid can be synthesized through the oxidation of 2-iodobenzene-1,4-dicarboxylic acid. The oxidation process typically involves the use of strong oxidizing agents such as peracetic acid or hydrogen peroxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodosylbenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent and can transfer oxygen to other substrates.

Reduction: It can be reduced to 2-iodobenzene-1,4-dicarboxylic acid.

Substitution: The iodosyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: The major product is the oxidized substrate.

Reduction: The major product is 2-iodobenzene-1,4-dicarboxylic acid.

Substitution: The major products depend on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Iodosylbenzene-1,4-dicarboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-iodosylbenzene-1,4-dicarboxylic acid involves the transfer of oxygen atoms to substrates, resulting in their oxidation. The iodosyl group (-IO) is highly reactive and can form transient intermediates with substrates, facilitating the transfer of oxygen . This compound can interact with various molecular targets and pathways, including enzymes and proteins involved in oxidative stress responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Iodosylbenzene: Similar in structure but lacks the carboxylic acid groups.

2-Iodobenzene-1,4-dicarboxylic acid: Similar but lacks the iodosyl group.

Terephthalic acid: Similar but lacks the iodine and iodosyl groups.

Biologische Aktivität

2-Iodosylbenzene-1,4-dicarboxylic acid (CAS No. 64297-89-8) is a hypervalent iodine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its iodosyl functional group, which plays a crucial role in its reactivity and biological interactions. The presence of carboxylic acid groups enhances its solubility and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to act as an oxidizing agent. It can participate in various biochemical pathways by modifying the structure of target molecules.

Targets of Action

- Enzymes : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptors : The compound may interact with various receptors, influencing cellular signaling pathways.

- Ion Channels : Potential modulation of ion channels has been suggested, affecting cellular excitability.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating strong antimicrobial properties.

- Anticancer Properties : In vitro studies on human cancer cell lines revealed that treatment with varying concentrations (10-100 µM) of this compound led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM against breast cancer cells.

- Inflammation Reduction : Research involving RAW264.7 macrophages showed that treatment with the compound decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, preliminary data suggest:

- Absorption : Rapid absorption after administration.

- Distribution : Widely distributed in tissues due to its solubility.

- Metabolism : Undergoes metabolic conversion primarily in the liver.

- Excretion : Primarily excreted through urine.

Eigenschaften

IUPAC Name |

2-iodosylterephthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO5/c10-7(11)4-1-2-5(8(12)13)6(3-4)9-14/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYLSVVHVIXBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.